molecular formula C17H16F3NO B245814 N-mesityl-2-(trifluoromethyl)benzamide

N-mesityl-2-(trifluoromethyl)benzamide

Cat. No. B245814
M. Wt: 307.31 g/mol
InChI Key: BBALIAFPIYLDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(trifluoromethyl)benzamide, also known as MTFB, is a synthetic compound that belongs to the class of benzamides. MTFB has been widely used in scientific research due to its unique properties.

Mechanism of Action

N-mesityl-2-(trifluoromethyl)benzamide inhibits HDAC activity by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can result in the repression of gene expression. By inhibiting HDAC activity, N-mesityl-2-(trifluoromethyl)benzamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
N-mesityl-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-mesityl-2-(trifluoromethyl)benzamide can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-mesityl-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-mesityl-2-(trifluoromethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications for diabetes.

Advantages and Limitations for Lab Experiments

N-mesityl-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield, making it cost-effective for large-scale experiments. However, N-mesityl-2-(trifluoromethyl)benzamide has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, N-mesityl-2-(trifluoromethyl)benzamide has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

For the use of N-mesityl-2-(trifluoromethyl)benzamide in scientific research include its potential applications in the treatment of cancer, inflammatory diseases, and metabolic disorders.

Synthesis Methods

N-mesityl-2-(trifluoromethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of mesitylene, trifluoromethylbenzoyl chloride, and triethylamine in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-mesityl-2-(trifluoromethyl)benzamide from this method is typically high, making it a cost-effective and efficient way of synthesizing N-mesityl-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-mesityl-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, N-mesityl-2-(trifluoromethyl)benzamide can modulate gene expression and potentially be used as a therapeutic agent for various diseases, including cancer.

properties

Molecular Formula

C17H16F3NO

Molecular Weight

307.31 g/mol

IUPAC Name

2-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H16F3NO/c1-10-8-11(2)15(12(3)9-10)21-16(22)13-6-4-5-7-14(13)17(18,19)20/h4-9H,1-3H3,(H,21,22)

InChI Key

BBALIAFPIYLDRI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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